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Compound of Interest

Compound Name: 4'-Demethoxypiperlotine C

Cat. No.: B583729 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and chemical

properties of 4'-Demethoxypiperlotine C, an alkaloid isolated from Piper nigrum L. (black

pepper). This document is intended for researchers, scientists, and professionals in the field of

drug development and natural product chemistry, offering a centralized resource of its known

scientific data.

Introduction
4'-Demethoxypiperlotine C, systematically named (2E)-3-(3,5-Dimethoxyphenyl)-1-(1-

pyrrolidinyl)-2-propen-1-one, is a naturally occurring amide alkaloid. Its discovery is part of the

broader scientific interest in the chemical constituents of Piper nigrum, a plant renowned for its

diverse and biologically active phytochemicals. While not as extensively studied as other piper

amides like piperine, 4'-Demethoxypiperlotine C represents a molecule of interest for its

potential pharmacological activities.

**2. Discovery and Origin
4'-Demethoxypiperlotine C is a natural product isolated from the roots of the black pepper

plant, Piper nigrum L.[1]. The exploration of various parts of the Piper species has led to the

identification of a wide array of amide alkaloids, many of which exhibit interesting biological

properties. The isolation of novel compounds from this genus is an ongoing area of research in

phytochemistry.
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Physicochemical Properties and Spectroscopic
Data
The structural elucidation of 4'-Demethoxypiperlotine C was achieved through standard

spectroscopic techniques. Although the original discovery paper with the complete dataset is

not readily available in public databases, related literature on similar compounds allows for the

compilation of its key physicochemical and spectroscopic characteristics.

Property Data

Chemical Formula C₁₅H₁₉NO₃

Molecular Weight 261.32 g/mol

CAS Number 807372-38-9

Appearance
Likely a crystalline solid, characteristic of many

pure alkaloids.

Solubility
Expected to be soluble in organic solvents like

methanol, ethanol, chloroform, and DMSO.

¹H NMR (Predicted)

Signals corresponding to a 3,5-dimethoxyphenyl

group, a trans-alkene system, and a pyrrolidine

ring are expected.

¹³C NMR (Predicted)

Carbon signals for the aromatic ring, methoxy

groups, the α,β-unsaturated carbonyl system,

and the pyrrolidine ring would be present.

Mass Spectrometry (MS)

The molecular ion peak [M]+ at m/z 261.1365

(calculated for C₁₅H₁₉NO₃) would be a key

feature in its mass spectrum.

Note: The NMR data is predicted based on the known structure and data from similar

cinnamoyl amides. Specific experimental values from the original isolation study are not

currently available in the public domain.

Experimental Protocols
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While the precise protocol for the initial isolation of 4'-Demethoxypiperlotine C has not been

located, a general methodology for the extraction and isolation of amide alkaloids from Piper

nigrum can be outlined based on established procedures for similar compounds[1][2].

General Isolation Workflow of Amide Alkaloids from
Piper nigrum
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Figure 1: Generalized workflow for the isolation of amide alkaloids from Piper nigrum.

Detailed Steps:
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Plant Material Preparation: The roots of Piper nigrum are collected, dried, and ground into a

fine powder to increase the surface area for extraction.

Extraction: The powdered plant material is subjected to extraction with a suitable organic

solvent, such as methanol or ethanol, often using techniques like maceration or Soxhlet

extraction.

Concentration: The resulting crude extract is filtered and concentrated under reduced

pressure to yield a viscous residue.

Fractionation: The crude extract is then fractionated using solvent-solvent partitioning with

immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, and

water) to separate compounds based on their polarity. The amide alkaloids are typically

found in the less polar fractions.

Chromatographic Separation: The fractions enriched with amides are subjected to column

chromatography over silica gel. A gradient elution system with solvents like n-hexane and

ethyl acetate is commonly employed to separate the individual compounds.

Purification: Fractions containing the target compound are further purified using techniques

such as preparative thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC) to obtain the pure 4'-Demethoxypiperlotine C.

Structure Elucidation: The structure of the isolated pure compound is then determined using

a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass

spectrometry.

Potential Biological Activity and Signaling Pathways
While specific biological studies on 4'-Demethoxypiperlotine C are scarce in the available

literature, many related cinnamoyl amides and other alkaloids from Piper nigrum have been

reported to possess anti-inflammatory properties. The α,β-unsaturated amide moiety is a

common structural feature in many biologically active natural products. It is plausible that 4'-
Demethoxypiperlotine C could exhibit similar activities.

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB)

pathway. Many natural compounds exert their anti-inflammatory effects by inhibiting this
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pathway.
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Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by 4'-Demethoxypiperlotine
C.

Further research is required to validate the biological activities of 4'-Demethoxypiperlotine C
and to elucidate its precise mechanism of action.

Conclusion
4'-Demethoxypiperlotine C is a structurally interesting alkaloid from Piper nigrum. While its

discovery and initial characterization are noted, there is a clear need for further in-depth studies

to fully understand its pharmacological potential. This technical guide serves as a foundational

document to encourage and facilitate future research into this and other related natural

products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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